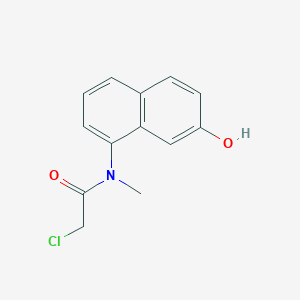
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide, also known as NH125, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide exerts its anti-cancer effects by inhibiting the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation and apoptosis, and is often dysregulated in cancer cells. By inhibiting GSK-3β, 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide has been found to have various biochemical and physiological effects in cancer cells. It can induce the downregulation of various oncogenic signaling pathways, including the Wnt/β-catenin pathway and the PI3K/Akt pathway. 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide can also induce the upregulation of tumor suppressor genes, such as p53 and p21. Additionally, 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has shown promising results in various cancer cell lines. However, there are also limitations to using 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide in lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. Additionally, 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide has not been extensively studied in animal models, which limits its potential for clinical translation.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide. One potential direction is to study its efficacy in combination therapy with other anti-cancer agents, such as radiation therapy and chemotherapy. Another direction is to investigate its potential for use in other diseases, such as neurodegenerative disorders, where GSK-3β is also dysregulated. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide, which will be essential for its clinical translation.
Synthesemethoden
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide can be synthesized through a multi-step process that involves the reaction of 7-hydroxy-1-naphthalenylamine with chloroacetyl chloride, followed by N-methylation with methylamine. The compound can be purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide has also been found to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
2-chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-15(13(17)8-14)12-4-2-3-9-5-6-10(16)7-11(9)12/h2-7,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLGELKENGVUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC2=C1C=C(C=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

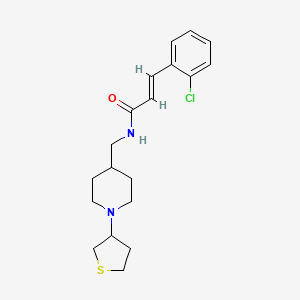
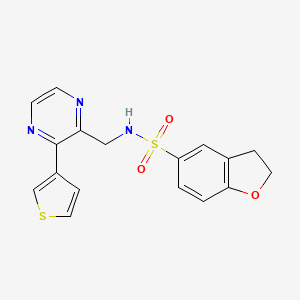
![11-(4-Butoxyphenyl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2436329.png)

![3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2436332.png)
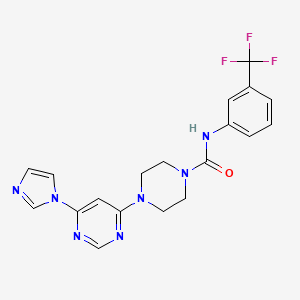
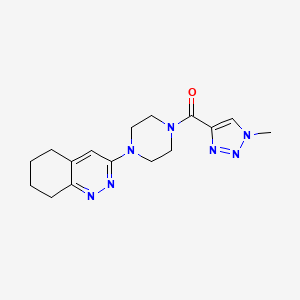
![Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2436340.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2436341.png)
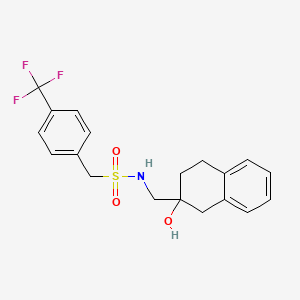
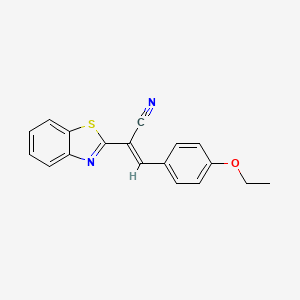
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2436344.png)
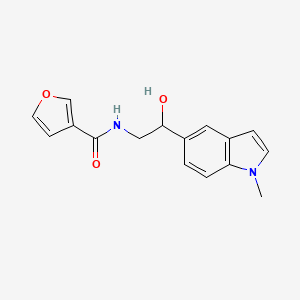
![(2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2436349.png)